

Application Notes and Protocols for PF-06928215 In Vitro Assays

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Compound of Interest

Compound Name: PF-06928215

Cat. No.: B15604152

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Introduction

PF-06928215 is a potent and high-affinity inhibitor of cyclic GMP-AMP synthase (cGAS), a key sensor of cytosolic DNA that plays a critical role in the innate immune system.[1][2] Upon binding to double-stranded DNA (dsDNA), cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn activates the STING (Stimulator of Interferon Genes) pathway, leading to the production of type I interferons and other inflammatory cytokines.[1][3][4] Dysregulation of the cGAS-STING pathway is implicated in various autoimmune and inflammatory diseases, making cGAS an attractive therapeutic target.[1][2]

These application notes provide detailed protocols for in vitro assays to characterize the activity of **PF-06928215**, including a biochemical fluorescence polarization assay and a cell-based assay to measure downstream signaling.

Data Presentation

Quantitative Data for PF-06928215

Parameter	Value	Assay Type	Source
IC50	4.9 μ M	cGAS Fluorescence Polarization Assay	[4]
KD	200 nM	Surface Plasmon Resonance (SPR)	[1][2]
Cellular Activity	No inhibition of dsDNA-induced IFN- β expression	THP-1 Dual™ cells (Luciferase Reporter Assay)	[5]

Experimental Protocols

Biochemical Assay: cGAS Fluorescence Polarization (FP) Assay

This assay quantitatively measures the inhibition of cGAS enzymatic activity by monitoring the production of cGAMP. It relies on the competition between cGAMP produced by cGAS and a fluorescently labeled cGAMP tracer for binding to a specific anti-cGAMP monoclonal antibody.

Principle: In the absence of a cGAS inhibitor, cGAS produces cGAMP, which displaces the fluorescently labeled cGAMP from the antibody, resulting in a low fluorescence polarization signal. In the presence of an effective inhibitor like **PF-06928215**, cGAS activity is blocked, less cGAMP is produced, and the fluorescent tracer remains bound to the antibody, leading to a high fluorescence polarization signal.

Materials:

- Human cGAS enzyme
- Interferon stimulatory DNA (ISD), 45 bp dsDNA
- ATP and GTP
- **PF-06928215**
- Cy5-labeled cGAMP

- Anti-cGAMP monoclonal antibody
- Assay Buffer: 10 mM HEPES, 140 mM NaCl, 5 mM MgCl₂, 0.01% Tween-20, pH 7.5
- Stop Solution: 50 mM EDTA
- 384-well black, low-volume microplates
- Plate reader capable of measuring fluorescence polarization

Protocol:

- Prepare serial dilutions of **PF-06928215** in Assay Buffer.
- In a 384-well plate, add 2 μ L of the compound dilutions. For positive control (no inhibition) and negative control (background) wells, add 2 μ L of Assay Buffer.
- Prepare a cGAS enzyme/DNA mix by diluting cGAS to 100 nM and ISD to 100 nM in Assay Buffer. Add 4 μ L of this mix to each well except the negative control wells.
- Prepare a substrate mix containing 1 mM ATP and 0.3 mM GTP in Assay Buffer.
- To initiate the enzymatic reaction, add 4 μ L of the substrate mix to all wells.
- Incubate the plate for 60 minutes at room temperature.
- Stop the reaction by adding 5 μ L of Stop Solution to all wells.
- Prepare a detection mix containing 2 nM Cy5-labeled cGAMP and 16 nM anti-cGAMP monoclonal antibody in Assay Buffer.
- Add 5 μ L of the detection mix to all wells.
- Incubate the plate for 60 minutes at room temperature, protected from light.
- Measure fluorescence polarization on a plate reader with excitation at 620 nm and emission at 688 nm.

- Calculate the percent inhibition for each concentration of **PF-06928215** and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell-Based Assay: dsDNA-Induced IFN- β Reporter Assay in THP-1 Cells

This assay evaluates the ability of **PF-06928215** to inhibit the cGAS-STING pathway in a cellular context by measuring the production of a downstream reporter (luciferase) under the control of an IFN- β promoter. While **PF-06928215** was found to be inactive in this assay, the protocol is essential for evaluating other potential cGAS inhibitors.[5]

Materials:

- THP-1 Dual™ Reporter Cells (InvivoGen)
- RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotics (e.g., Zeocin™, Normocin™)
- Salmon Sperm DNA (or other suitable dsDNA)
- Lipofectamine LTX with PLUS™ Reagent (or other transfection reagent)
- **PF-06928215**
- QUANTI-Luc™ (or other suitable luciferase assay reagent)
- 96-well white, clear-bottom tissue culture plates
- Luminometer

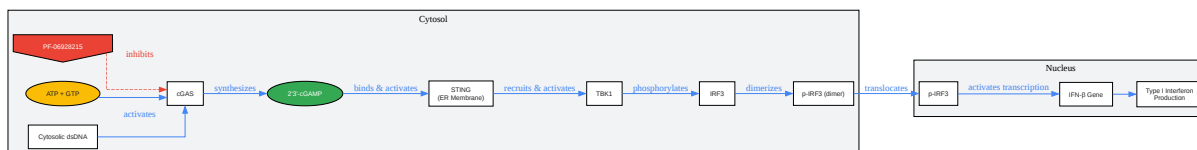
Protocol:

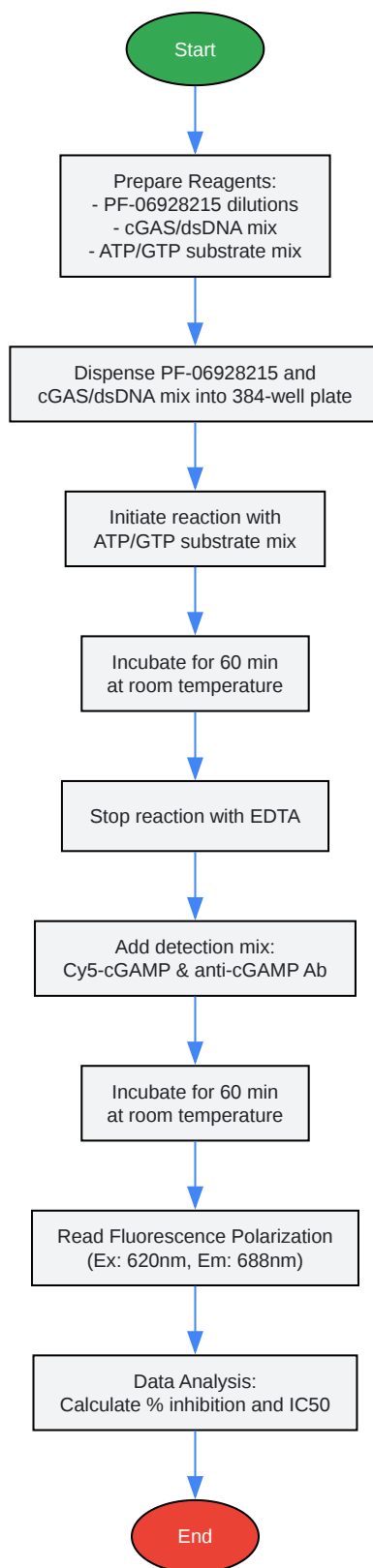
- Seed THP-1 Dual™ cells at a density of 5×10^5 cells/well in a 96-well plate in 100 μ L of culture medium.
- Prepare serial dilutions of **PF-06928215** in culture medium.

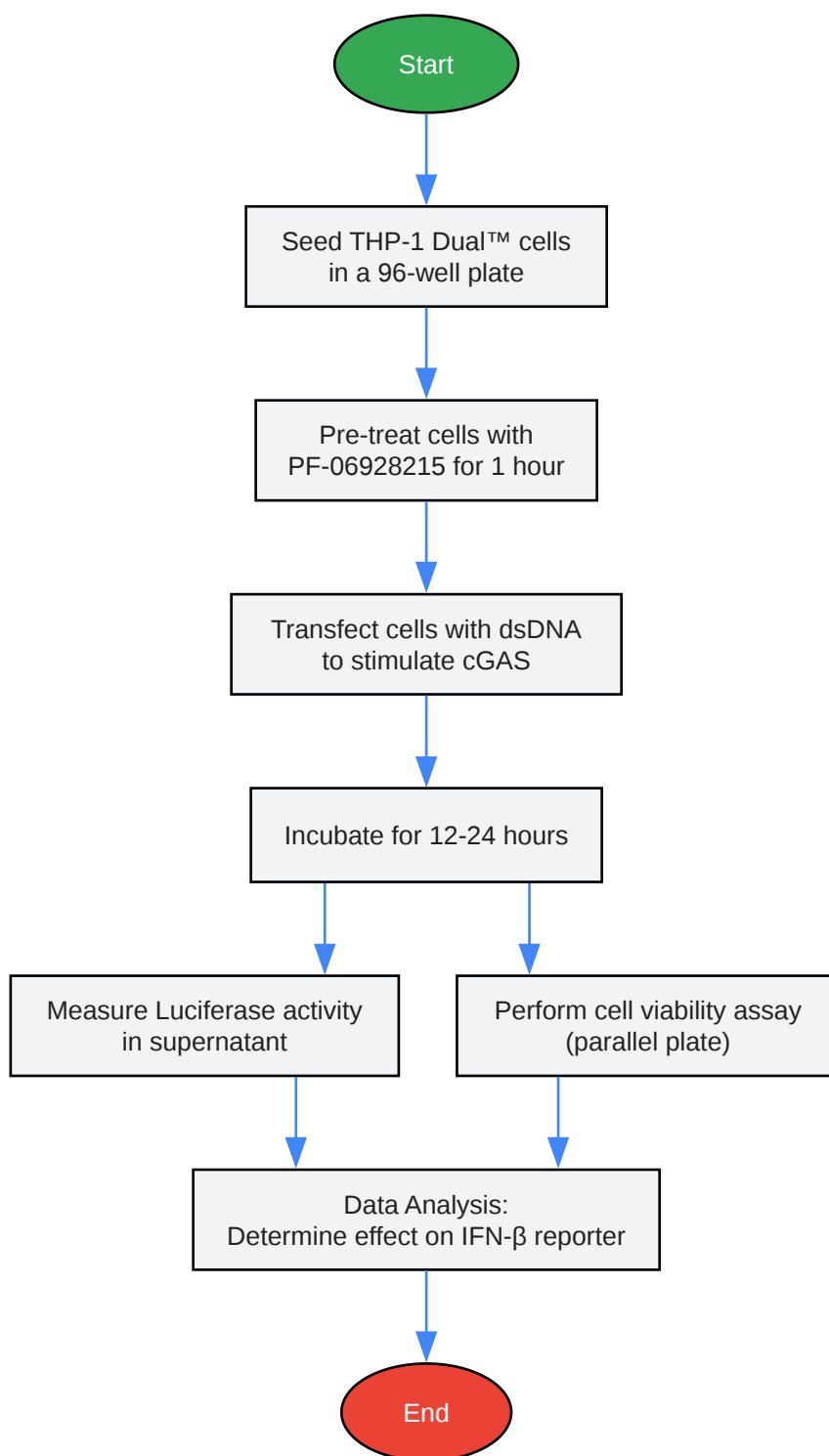
- Pre-treat the cells by adding 20 μ L of the compound dilutions to the respective wells. Add 20 μ L of medium for control wells. Incubate for 1 hour at 37°C in a 5% CO₂ incubator.
- Prepare the dsDNA transfection mix. For each well, dilute 1 μ g of Salmon Sperm DNA in 20 μ L of serum-free medium and mix with a suitable transfection reagent according to the manufacturer's protocol.
- Add the transfection mix to the cells. For unstimulated control wells, add the transfection reagent mixed with medium only.
- Incubate the plate for 12-24 hours at 37°C in a 5% CO₂ incubator.
- To measure luciferase activity, transfer 20 μ L of the cell culture supernatant to a white 96-well plate.
- Add 50 μ L of QUANTI-Luc™ reagent to each well and mix.
- Immediately measure the luminescence on a luminometer.
- A parallel cell viability assay (e.g., CellTiter-Glo®) should be performed to exclude cytotoxic effects of the compound.[5]

Visualizations

cGAS-STING Signaling Pathway







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